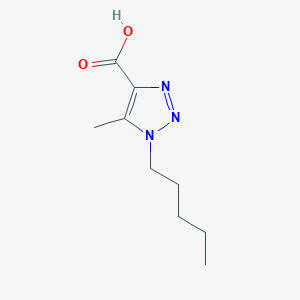

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid

Description

5-Methyl-1-pentyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a pentyl substituent at the N1 position and a methyl group at C3. Its synthesis typically follows a multi-step pathway involving azide-alkyne cycloaddition, a cornerstone reaction in triazole chemistry.

Azide Formation: Reaction of aryl/alkyl halides with sodium azide.

Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

Oxidation: Conversion of aldehyde intermediates to carboxylic acids using oxidizing agents like H₂O₂ .

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

5-methyl-1-pentyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C9H15N3O2/c1-3-4-5-6-12-7(2)8(9(13)14)10-11-12/h3-6H2,1-2H3,(H,13,14) |

InChI Key |

UUUUBQVKJREHSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=C(N=N1)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Method Overview

A prominent approach for synthesizing 1,2,3-triazole carboxylic acids, including derivatives like 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid, involves the direct reaction of azides with β-ketoesters in the presence of a base, as disclosed in a US patent (US6642390B2). This method leverages the Huisgen 1,3-dipolar cycloaddition mechanism, facilitated under specific conditions to yield the triazole core with the carboxylic acid functionality.

Reaction Pathway

- Step 1: Preparation of the azide component, typically an alkyl azide corresponding to the pentyl chain.

- Step 2: Treatment of the azide with a β-ketoester (such as methyl acetoacetate or similar derivatives) in the presence of a base (e.g., sodium hydroxide).

- Step 3: Cycloaddition occurs, forming the 1,2,3-triazole ring with the carboxylic acid group at the 4-position.

Reaction Conditions

- Solvent: Dichloromethane or similar organic solvents.

- Temperature: Usually at room temperature or slightly elevated.

- Catalyst: Often, no metal catalyst is necessary, but bases like sodium hydroxide are critical.

- Duration: Approximately 20 hours for completion, monitored via thin-layer chromatography (TLC).

Advantages and Notes

- Efficiency: One-pot synthesis reduces steps and simplifies purification.

- Selectivity: Produces regioselective 1,4-disubstituted triazoles.

- Limitations: Requires careful control of reaction conditions to prevent side reactions.

Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Method Overview

The Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, widely known as "click chemistry," is a robust, regioselective method for synthesizing 1,2,3-triazoles, including derivatives with carboxylic functionalities. This approach is extensively reviewed in recent literature (e.g., ACS Omega, 2022).

Reaction Pathway

Functionalization to Carboxylic Acid

- Post-triazole formation, the 4-position can be functionalized through oxidation or hydrolysis. For instance, starting with a precursor bearing a methyl or ester group at the 4-position allows subsequent oxidation to the carboxylic acid.

Reaction Conditions

- Catalysts: CuI or CuSO₄ with ascorbic acid as a reducing agent.

- Solvent: DMSO, DMF, or aqueous mixtures.

- Temperature: Room temperature to 60°C.

- Time: 12-24 hours, depending on substrate reactivity.

Advantages and Notes

- Regioselectivity: Produces predominantly 1,4-disubstituted triazoles.

- Versatility: Compatible with various functional groups.

- Limitations: Requires subsequent steps for oxidation to the acid form.

Multicomponent and Catalytic Approaches

Recent advances include multicomponent reactions involving aldehydes, nitromethane, and sodium azide, or palladium and ruthenium catalysis, enabling the synthesis of diverse 1,2,3-triazoles with functional groups amenable to further modification (e.g., oxidation to carboxylic acids).

Representative Method

Catalytic Variants

- Ruthenium-catalyzed cycloaddition offers regioselectivity for 1,5-disubstituted triazoles, which can be oxidized at the 4-position to introduce the carboxylic acid.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Azide + β-Ketoester (One-step) | Alkyl azide, β-ketoester | Base (NaOH) | One-pot, regioselective | Requires careful control of conditions |

| CuAAC (Click Chemistry) | Organic azide, terminal alkyne | CuI, ascorbic acid | Highly regioselective, versatile | Additional oxidation step needed |

| Multicomponent & Catalytic | Aldehydes, nitromethane, sodium azide | Pd, Ru catalysts | Broad substrate scope | Multi-step, oxidation required |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .

Scientific Research Applications

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their properties are summarized below:

Key Research Findings

Tautomerism and Stability

Structural Insights

- Crystal Packing : Phenyl and ethoxyphenyl derivatives form hydrogen-bonded dimers (O–H···N/O interactions) and π-π stacked layers (Cg–Cg distances: 4.2–5.1 Å) .

- Zwitterionic Behavior : Thiazolyl derivatives exhibit dual acidity (carboxylic acid and basic triazole), enhancing interaction with biological targets .

Biological Activity

5-Methyl-1-pentyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in various fields including pharmacology, agriculture, and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C₈H₁₃N₃O₂ with a molecular weight of 169.21 g/mol. It exhibits high solubility in water and has a moderate logP value indicating favorable absorption characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 169.21 g/mol |

| Solubility | High (19.3 mg/ml) |

| Log P | 0.61 |

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that triazole derivatives could inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant potential of triazole compounds has also been explored. In vitro studies suggest that these compounds can scavenge free radicals and reduce oxidative stress markers in cell cultures. This activity is crucial for preventing cellular damage associated with various diseases .

Enzyme Inhibition

One notable aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibitors of XO are valuable in managing conditions like gout and hyperuricemia . The compound showed promising results in submicromolar concentrations during bioevaluation studies.

Study on Xanthine Oxidase Inhibition

In a study conducted by Shi et al., several derivatives including this compound were synthesized and tested for their ability to inhibit xanthine oxidase. The results indicated that these compounds exhibited mixed-type inhibition with notable potency .

Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of triazole derivatives highlighted the effectiveness of this compound against Candida albicans and Aspergillus niger, demonstrating its potential as a therapeutic agent in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.